molecular formula C14H19NO2 B4939070 N-(2-methoxybenzyl)cyclopentanecarboxamide

N-(2-methoxybenzyl)cyclopentanecarboxamide

Cat. No.: B4939070
M. Wt: 233.31 g/mol
InChI Key: LYWLHXAJLPSBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)cyclopentanecarboxamide, also known as LY2979165, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzylamides and has been synthesized using various methods.

Mechanism of Action

While the exact mechanism of action for “N-(2-methoxybenzyl)cyclopentanecarboxamide” is not known, related compounds such as NBOMes are known to potently interact with serotonin 5-HT2A, 5-HT2B, 5-HT2C receptors, adrenergic α1 receptors, and dopaminergic D1 receptors .

Future Directions

Given the potential harmful effects and the increasing prevalence of NBOMes in unregulated drug markets, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties of “N-(2-methoxybenzyl)cyclopentanecarboxamide” is needed .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-13-9-5-4-8-12(13)10-15-14(16)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWLHXAJLPSBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677988
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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